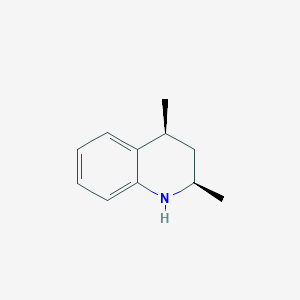

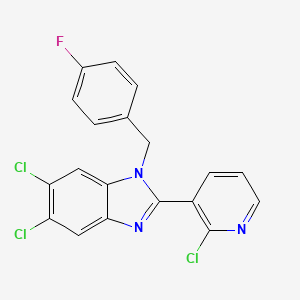

![molecular formula C16H18N2O4S B2953361 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946370-68-9](/img/structure/B2953361.png)

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Properties

A study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents with IC50 values of <30µM. These sulfonamide derivatives exhibited significant antimalarial activity, especially when quinoxaline moieties were attached, enhancing their selectivity index. Furthermore, their antimicrobial properties extended to antiviral applications, particularly against COVID-19, utilizing computational calculations and molecular docking studies to evaluate their effectiveness against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Aldose Reductase Inhibition with Antioxidant Activity

Research conducted by Alexiou and Demopoulos (2010) focused on the synthesis of derivatives that act as aldose reductase inhibitors (ARIs) and exhibit potent antioxidant potential. This study highlighted the importance of introducing specific functional groups to enhance the compounds' inhibitory and antioxidant activities, aiming to mitigate long-term diabetic complications (Alexiou & Demopoulos, 2010).

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, targeting antimicrobial applications. These compounds showed promising results against both bacterial and fungal strains, indicating their potential in addressing infectious diseases (Darwish et al., 2014).

Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase, showing significant inhibitory activity. This research provides insights into the development of therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Carbonic Anhydrase Inhibition

Carta et al. (2017) investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, relevant to various pathologies including cancer and obesity. The study demonstrated low nanomolar inhibition KI values, highlighting the potential of these compounds in medicinal chemistry and drug development (Carta et al., 2017).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in a reaction with a phenylacetic acid ester and phenyl 6-methylnicotinate in the presence of a base . This reaction results in the hydrolysis and decarboxylation of the resultant 2-[4-(methylsulfonyl)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

The compound’s involvement in the protodeboronation of pinacol boronic esters suggests that it may play a role in the synthesis of other organic compounds .

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFRCKJWRPIEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2953278.png)

![4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde](/img/structure/B2953280.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)

![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)

![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953287.png)